Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a propanoyl chain linked to a thiazole ring. The thiazole moiety is further modified with a thiophene-2-carboxamido group.
Properties
IUPAC Name |
ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNWIUYMTVKEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted carbonyl chlorides at low temperatures (0°C) to yield the desired thiazole derivatives.
Attachment of the Thiophene Ring: The thiophene-2-carboxamido group can be introduced through a coupling reaction with the thiazole derivative.
Formation of the Piperazine Ring: The piperazine ring is then attached to the intermediate product through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions. For example:
Key findings:
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Alkylation with bromochlorobutane under basic conditions facilitates side-chain extensions .
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Acylation reactions proceed efficiently in polar aprotic solvents like DMF .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis to carboxylic acids, enabling further derivatization:
Notably, hydrolysis products serve as precursors for amide coupling or salt formation .
Thiazole-Thiophene Domain Reactivity
The thiophene-thiazole system engages in cycloadditions and electrophilic substitutions:
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Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused heterocycles .
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Sulfonation : Thiophene sulfur participates in sulfonamide formation with chlorosulfonic acid.
Example transformation:
textThiazole-Thiophene + Maleic Anhydride → Fused bicyclic adduct (53–68% yield)[1]
Amide Bond Reactivity
The carboxamido group (-CONH-) undergoes:
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Hydrolysis : Acidic/basic conditions cleave the amide bond to regenerate carboxylic acids and amines.
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Condensation : Reacts with aldehydes to form Schiff bases under anhydrous conditions .
Redox Reactions
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Reduction : The propanoyl linker can be reduced to a propyl chain using Pd/C and H₂ .
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Oxidation : Thiophene rings oxidize to sulfoxides/sulfones with mCPBA or H₂O₂ .
Cyclization Reactions
Ultrasound-assisted cyclizations form 1,3-thiazinane derivatives:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-hydroxy thiourea | Acetic acid, ultrasound | 1,3-thiazinan-2-imines | 52–90% | |
| Acyl thioureas | Thermal cyclization | 2-imino-1,3-thiazinane-4-ones | 60–70% |
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings:
textThiazole-Br + Arylboronic acid → Biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 75–85% yield)[4]
Spectroscopic Characterization Data
Critical spectral markers for reaction monitoring:
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of piperazine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.
- A study demonstrated that similar thiazole derivatives inhibit cancer cell proliferation by inducing apoptosis, suggesting that ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate may share this mechanism of action .
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Anti-inflammatory Properties
- Research has shown that compounds containing thiophene and thiazole moieties can exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
- A specific case study highlighted the efficacy of similar compounds in reducing pro-inflammatory cytokine levels in animal models, indicating a promising therapeutic pathway .
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Neurological Applications
- The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for the treatment of neurodegenerative diseases or mood disorders.
- Preliminary studies on related piperazine derivatives have shown modulation of serotonin receptor activity, which is critical in managing conditions like depression and anxiety .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine production | |
| Neurological | Interaction with serotonin/dopamine receptors |
Case Studies
- Case Study on Anticancer Efficacy
- Case Study on Anti-inflammatory Effects
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiophene and thiazole rings may facilitate binding to these targets, while the piperazine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related piperazine derivatives, as outlined below:
Table 1: Structural and Functional Comparison
¹ Molecular weights calculated from empirical formulas or estimated via ESI-MS data (e.g., ).
Key Structural and Functional Insights
Heterocyclic Substituents: The target compound’s thiazole-thiophene system contrasts with benzoxazole () or pyrazole () in related analogs. Thiazole and thiophene are electron-rich, favoring π-π interactions, while benzoxazole offers enhanced rigidity .
Piperazine Modifications: Ethyl carboxylate in the target compound enhances water solubility compared to tert-butyl carbamate () or trifluoromethylphenyl (), which increase hydrophobicity . Propanoyl vs.
Biological Implications :
- Trifluoromethyl groups (e.g., MK41 ) improve metabolic stability and membrane permeability, whereas chlorophenyl (CAS 486439-06-9 ) may enhance target affinity via halogen bonding.
- The absence of ureido or sulfonyl groups in the target compound suggests a different solubility profile compared to analogs like 10f or sulfonamide derivatives ().
Biological Activity
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C19H24N4O4S2
- Molecular Weight : 436.6 g/mol
- CAS Number : 1021256-22-3
The compound features a piperazine ring substituted with a thiazole and thiophene moiety, which are critical for its biological activity. The presence of these heterocycles often enhances the interaction with biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Piperazine derivatives have been shown to inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). These enzymes play significant roles in neurotransmission and lipid metabolism, making them relevant targets for therapeutic intervention .
- Cell Signaling Modulation : The thiazole and thiophene groups can interact with cell signaling pathways, potentially influencing gene expression and cellular metabolism. This modulation can lead to various physiological effects, including anti-inflammatory and analgesic properties.
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in pain perception and mood regulation. Studies on similar piperazine compounds suggest potential activity at dopamine and serotonin receptors .
Table 1: Summary of Biological Activities
Case Studies
- Analgesic Efficacy : A study investigated the effects of a piperazine derivative similar to this compound in rodent models. The compound demonstrated significant reduction in mechanical allodynia and thermal hyperalgesia, suggesting its potential as a broad-spectrum analgesic .
- Inflammatory Response : In another study, the compound was tested in models of acute inflammation where it exhibited a dose-dependent decrease in edema formation, indicating its anti-inflammatory properties.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of piperazine derivatives. Modifications to the thiophene and thiazole components have been shown to enhance biological activity while reducing toxicity. This highlights the importance of optimizing chemical structures for improved therapeutic outcomes .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step organic transformations. Key steps include:
- Amide bond formation : Coupling thiophene-2-carboxylic acid to a thiazole-4-yl intermediate using carbodiimides (e.g., EDCI) and activators like HOBt, as described in analogous piperazine-thiazole syntheses .
- Piperazine functionalization : Introducing the propanoyl-piperazine moiety via nucleophilic acyl substitution, typically under inert conditions (e.g., nitrogen atmosphere) with bases like DIPEA to deprotonate the piperazine nitrogen .
- Esterification : Final carboxylation using ethyl chloroformate or similar reagents in anhydrous solvents (e.g., DCM) .
Q. Optimization Tips :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. Data Interpretation :
Q. What safety protocols are recommended for handling this compound during laboratory research?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2A/2B hazards) .
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., DCM).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Store in sealed containers at room temperature, away from oxidizers .
Advanced Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking :
- ADMET Prediction :
Q. Validation :
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario : Discrepancies in NMR integration ratios.
- Scenario : HRMS shows unexpected adducts.
Q. Case Study :
Q. What experimental strategies are effective for evaluating in vitro biological activity?
Methodological Answer:
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Crystallization : Optimize conditions (e.g., vapor diffusion with 2:1 methanol:water) .
- Data Collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution data (<1.0 Å).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., piperazine N-H···O=C interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
